Cas no 93413-08-2 (Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)-)
![Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)- structure](https://fr.kuujia.com/scimg/cas/93413-08-2x500.png)
93413-08-2 structure
Nom du produit:Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)-
Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)- Propriétés chimiques et physiques
Nom et identifiant
-
- Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)-
- (7S)-7-[[(2S,3aR,4S)-3,4-dihydroxy-2-(2-methylpropyl)-1-oxo-2,3a-dihydroimidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
- asperlicin B
- Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpro
- QUINAZOLINO(3,2-A)(1,4)BENZODIAZEPINE-5,13-DIONE, 6,7-DIHYDRO-7-(((2S,9S,9AR)-2,3,9,9A-TETRAHYDRO-1,9-DIHYDROXY-2-(2-METHYLPROPYL)-3-OXO-1H-IMIDAZO(1,2-A)INDOL-9-YL)METHYL)-, (7S)-
- DTXSID80918452
- 7-{[1,9-Dihydroxy-2-(2-methylpropyl)-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]methyl}-5-hydroxyquinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one
- Q27290516
- ASPERLICIN B [MI]
- CHEBI:222069
- U09MKY29YG
- 93413-08-2
- Quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione, 6,7-dihydro-7-((2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)-, (2S-(2alpha,9beta,9(R*),9abeta))-
- UNII-U09MKY29YG
-
- Piscine à noyau: InChI=1S/C31H29N5O5/c1-17(2)15-25-29(39)35-24-14-8-5-11-20(24)31(40,30(35)36(25)41)16-22-26-32-21-12-6-3-9-18(21)28(38)34(26)23-13-7-4-10-19(23)27(37)33-22/h3-14,17,22,25,30,40-41H,15-16H2,1-2H3,(H,33,37)/t22-,25-,30+,31-/m0/s1
- La clé Inchi: SVMKNJGSJSFLSU-IWENFQHWSA-N
- Sourire: CC(C)CC1C(=O)N2C(N1O)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O
Propriétés calculées
- Qualité précise: 551.21686904g/mol
- Masse isotopique unique: 551.21686904g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 41
- Nombre de liaisons rotatives: 4
- Complexité: 1130
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.9
- Surface topologique des pôles: 126Ų
Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)- Littérature connexe
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
93413-08-2 (Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)-) Produits connexes
- 2138231-71-5(3-(Oxan-3-yl)oxolane-2,5-dione)
- 2172386-37-5(2-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(2-methoxyethyl)formamido}acetic acid)
- 2112841-56-0(Methyl 4-bromo-2-(difluoromethyl)benzoate)
- 1805030-11-8(3-Amino-4-(difluoromethyl)-5-nitropyridine)
- 102838-43-7((3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid)
- 851288-87-4(2-{3-cyano-4-(furan-2-yl)-5H,6H,7H-cyclopentabpyridin-2-ylsulfanyl}acetic acid)
- 1359655-82-5(1,5,6,7,8,8a-Hexahydroimidazo-1,2-apyrazine hydrochloride)
- 1049428-61-6(2-methoxy-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one)
- 932405-46-4(4-(2-Chloropyrimidin-5-yl)-benzaldehyde)
- 170590-15-5(L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-)
Fournisseurs recommandés
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
